Quercetin 3,4'-diglucoside (Q3G) is a flavonoid glycoside, a type of naturally occurring plant compound. It is found in various plants, including onions (Allium cepa) and horse chestnut seeds (Aesculus hippocastanum) .
Q3G has been studied for its potential health benefits due to its various properties, including:
Research on Q3G is ongoing, exploring its potential applications in various health conditions. Here are some ongoing areas of investigation:
Quercetin 3,4'-diglucoside is a flavonol glycoside characterized by the presence of two beta-D-glucosyl residues attached to the quercetin structure at the 3 and 4' positions. This compound is primarily found in various plants, notably in onions (Allium cepa) and horse chestnut seeds (Aesculus hippocastanum) . As a member of the flavonoid family, it exhibits a phenolic structure, which contributes to its biological activities and potential health benefits.
Quercetin 3,4'-diglucoside exhibits several biological activities that contribute to its potential health benefits:
Quercetin 3,4'-diglucoside can be synthesized through several methods:
Quercetin 3,4'-diglucoside has various applications in different fields:
Quercetin 3,4'-diglucoside shares structural similarities with several other flavonoid glycosides. Here are some notable compounds for comparison:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Quercetin | Flavonol without glycosylation | Basic structure; serves as a precursor |
Quercetin 3-glucoside | One glucosyl residue at position 3 | Less hydrophilic than quercetin 3,4'-diglucoside |
Kaempferol 3-glucoside | Similar glycosylation but different aglycone | Exhibits different biological activities |
Rutin (Quercetin 3-rutinoside) | Rutinose sugar attached at position 3 | Known for stronger antioxidant properties |
Quercetin 3,4'-diglucoside is unique due to its specific glycosylation pattern that influences its solubility and biological activity compared to other similar compounds. Its dual glucosylation provides enhanced stability and bioavailability in biological systems .
Flavonoid glycosylation is a critical post-biosynthetic modification that enhances molecular stability and bioactivity. In Allium cepa, Q3,4'G synthesis involves two sequential glucosylation steps catalyzed by uridine diphosphate (UDP)-glycosyltransferases (UGTs). The first step attaches a glucose moiety to the 3-OH position of quercetin, forming quercetin-3-O-glucoside (Q3G), while the second glucosylation targets the 4'-OH position to yield Q3,4'G.
Key enzymes include UGT78D2 (from Arabidopsis thaliana) and UGT73G1 (from Allium cepa), which exhibit distinct regioselectivity. Mutagenesis studies have optimized their activity: the F378S mutation in UGT78D2 improves 3-O-glucosylation efficiency, while the V371A mutation in UGT73G1 enhances 4'-O-glucosylation specificity. Coupled with a sucrose synthase (e.g., McSUS_S31D from Micractinium conductrix) for UDP-glucose regeneration, these mutants enable a one-pot enzymatic system to produce 4.4 g/L Q3,4'G from quercetin.
The hydrolysis of quercetin 3,4'-diglucoside in the human small intestine is mediated primarily by lactase phlorizin hydrolase (LPH), a brush border membrane-bound enzyme. Unlike cytosolic β-glucosidase (CBG), which shows minimal activity toward this compound [2], LPH catalyzes the sequential removal of glucose moieties. Initial cleavage at the 4'-position yields quercetin 4'-glucoside, which is subsequently deglycosylated to quercetin aglycone [2]. This stepwise process contrasts with the handling of quercetin 3-glucoside, which undergoes simultaneous hydrolysis by both LPH and CBG [2] [4]. The preferential targeting of the 4'-glucosidic bond by LPH reflects steric and electronic factors influencing enzyme-substrate interactions [2].
In vitro studies using Caco-2 cell monolayers demonstrate that quercetin 3,4'-diglucoside remains largely intact during apical-to-basolateral transport unless pretreated with LPH [1]. The absence of significant CBG activity in these models corroborates clinical observations of intact quercetin 3,4'-diglucoside in human plasma following oral ingestion [2]. This enzymatic specificity has important implications for the compound's absorption kinetics, as LPH-mediated hydrolysis occurs extracellularly, enabling immediate absorption of the liberated aglycone via passive diffusion [2] [3].
Transport studies using Caco-2 cell monolayers reveal distinct bidirectional permeability patterns for quercetin 3,4'-diglucoside. The apparent permeability coefficient (Papp) for apical-to-basolateral transport measures 0.09 ± 0.03 × 10⁻⁶ cm·s⁻¹, significantly lower than values observed for quercetin aglycone (5.8 ± 1.1 × 10⁻⁶ cm·s⁻¹) [1]. Conversely, basolateral-to-apical flux demonstrates a 4-fold higher Papp (0.36 × 10⁻⁶ cm·s⁻¹), suggesting active efflux mechanisms [1]. This polarized transport contrasts with the non-directional diffusion of quercetin aglycone and implies the involvement of ATP-binding cassette transporters in quercetin 3,4'-diglucoside disposition [1] [2].
The compound's limited paracellular transport, evidenced by its lower permeability compared to mannitol (a paracellular marker), indicates predominant transcellular routing [1]. Molecular dynamics simulations attribute this to the diglucoside's high hydrophilicity (logP ≈ -1.2) and molecular weight (626.5 g/mol), which hinder passive membrane diffusion [2]. However, the partial retention of membrane permeability relative to larger glycosides suggests residual interactions with lipid bilayers or membrane-embedded transporters [3].
Following absorption, quercetin 3,4'-diglucoside undergoes extensive phase II metabolism in enterocytes and hepatocytes. UDP-glucuronosyltransferases (UGTs) catalyze the formation of quercetin-3-O-β-glucuronide (Q3GA) and quercetin-4'-O-β-glucuronide (Q4'GA), which collectively account for 60–75% of circulating metabolites [2]. Concurrent sulfation by sulfotransferases (SULTs) produces quercetin-3'-sulfate (Q3'S), representing 15–20% of plasma metabolites [2]. Methylation by catechol-O-methyltransferase (COMT) generates isorhamnetin conjugates, though these constitute <5% of total metabolites [2].
Enterohepatic recirculation significantly influences the compound's metabolic fate. Multidrug resistance-associated protein 2 (MRP2) mediates biliary excretion of glucuronidated metabolites, which undergo deconjugation by gut microbial β-glucuronidases before reabsorption [2]. This cycling extends the systemic exposure to quercetin 3,4'-diglucoside-derived metabolites, with enteroenteric recirculation contributing 30–40% of total plasma AUC in pharmacokinetic models [2]. The interplay between hepatic conjugation and intestinal deconjugation creates complex concentration-time profiles characterized by secondary peaks at 8–12 hours post-administration [2] [4].